1-(4-Acetylphenyl)-3-(3-methylpyridin-2-yl)thiourea
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Overview
Description
1-(4-Acetylphenyl)-3-(3-methylpyridin-2-yl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Acetylphenyl)-3-(3-methylpyridin-2-yl)thiourea typically involves the reaction of 4-acetylphenyl isothiocyanate with 3-methyl-2-aminopyridine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Acetylphenyl)-3-(3-methylpyridin-2-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The carbonyl group in the acetylphenyl moiety can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
1-(4-Acetylphenyl)-3-(3-methylpyridin-2-yl)thiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of urease and other thiol-containing enzymes.
Medicine: Explored for its potential antimicrobial and anticancer activities due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-(4-Acetylphenyl)-3-(3-methylpyridin-2-yl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The thiourea moiety can form hydrogen bonds or coordinate with metal ions in the active sites of enzymes, leading to inhibition of enzyme activity. The aromatic rings can also interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-(3-methylpyridin-2-yl)thiourea
- 1-(4-Methylphenyl)-3-(3-methylpyridin-2-yl)thiourea
- 1-(4-Acetylphenyl)-3-phenylthiourea
Uniqueness
1-(4-Acetylphenyl)-3-(3-methylpyridin-2-yl)thiourea is unique due to the presence of both the acetylphenyl and methylpyridinyl groups, which confer distinct chemical and biological properties. The acetyl group enhances its reactivity in substitution reactions, while the methylpyridinyl group provides additional sites for interaction with biological targets.
Properties
Molecular Formula |
C15H15N3OS |
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Molecular Weight |
285.4 g/mol |
IUPAC Name |
1-(4-acetylphenyl)-3-(3-methylpyridin-2-yl)thiourea |
InChI |
InChI=1S/C15H15N3OS/c1-10-4-3-9-16-14(10)18-15(20)17-13-7-5-12(6-8-13)11(2)19/h3-9H,1-2H3,(H2,16,17,18,20) |
InChI Key |
TYTWGGHNMNUQQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=S)NC2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
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